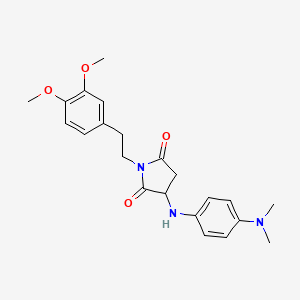
1-(3,4-二甲氧基苯乙基)-3-((4-(二甲氨基)苯基)氨基)吡咯烷-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3,4-Dimethoxyphenethyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrrolidine-2,5-dione core, which is a common motif in various synthetic and natural products with biological activity. The molecule also includes dimethoxyphenethyl and dimethylaminophenyl groups, which could contribute to its reactivity and potential applications in medicinal chemistry or material science.
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives can be approached through several methods. One such method is the condensation of 1,3-diones with amines, as described in the synthesis of 3,5-disubstituted-2-pyridylpyrroles . Although the target molecule does not contain a pyridyl group, the general strategy of condensing a 1,3-dione with an amine could be adapted for its synthesis. The presence of dimethoxy and dimethylamino substituents suggests that the synthesis might involve specific protecting groups or directing groups to achieve the desired regioselectivity.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that can engage in intramolecular interactions. For instance, the pyrrolidine-2,5-dione core may exhibit tautomerism and hydrogen bonding, as seen in the adducts of dimedone and phenalen-1,3-dione with pyridinecarboxaldehyde . These interactions can influence the compound's stability and reactivity, and they may also affect its physical properties, such as solubility and crystallinity.
Chemical Reactions Analysis
The reactivity of the compound is likely to be influenced by the presence of the amino and dione functionalities. For example, the amino group could participate in nucleophilic addition reactions, while the dione could be involved in cycloaddition reactions. The synthesis of various heterocyclic compounds, such as trisubstituted pyrroles and pyranones, often involves reactions of amino and dione groups . The compound may similarly undergo reactions that lead to the formation of complex heterocycles or polymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include strong photoluminescence, as seen in conjugated polymers containing the pyrrolo[3,4-c]pyrrole (DPP) unit . The dimethoxy and dimethylamino groups could also affect the solubility and electronic properties of the compound, potentially making it suitable for applications in electronic devices or as a fluorescent probe. The molecular weight and solubility in organic solvents would be important parameters to consider for its practical use.
科学研究应用
药物发现中的吡咯烷
吡咯烷环,类似于感兴趣的化合物中存在的吡咯烷环,由于其 sp3 杂化而被广泛用于药物化学中,这允许有效探索药效团空间。它们对立体化学的贡献和增加的三维覆盖范围增强了候选药物中的靶标选择性。吡咯烷支架的多功能性,包括吡咯嗪、吡咯烷-2-酮和吡咯烷-2,5-二酮等衍生物,因其在各种治疗领域的生物活性而备受关注。吡咯烷化合物的不同立体异构体可以产生不同的生物学特性,强调了立体化学在药物设计中的重要性 (Li Petri 等人,2021).
甜菜碱:化学和生物化学
甜菜碱,涉及与感兴趣化合物中那些相关的结构元素,作为跨越多个植物科的化学系统标记。这些色素衍生自甜菜酸,表现出广泛的生物学活性和潜在的健康益处。甜菜碱的生物合成涉及酪氨酸羟化为 DOPA,这可能与结构相关化合物的代谢途径共享机理相似性 (Khan & Giridhar,2015).
二酮吡咯并吡咯:合成和光学性质
二酮吡咯并吡咯,与所讨论的化合物共享一个核心结构基序,因其在高质量颜料和光电器件中的应用而备受关注。讨论了它们的合成、反应性和结构与光学性质之间的关系,表明具有类似结构的化合物有可能用于开发具有特定光学性质的新型材料 (Grzybowski & Gryko,2015).
来自杯吡咯支架的超分子胶囊
对源自杯吡咯的超分子胶囊的研究,该支架类似于化合物结构的一部分,揭示了设计能够形成具有特定结合能力的复杂结构的分子。这些发现表明在分子识别和功能化材料的构建中应用 (Ballester,2011).
属性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-24(2)17-8-6-16(7-9-17)23-18-14-21(26)25(22(18)27)12-11-15-5-10-19(28-3)20(13-15)29-4/h5-10,13,18,23H,11-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJANFGJRJGXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenethyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

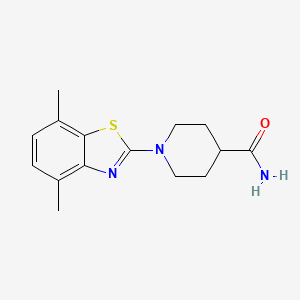
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B2524213.png)
![3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524214.png)
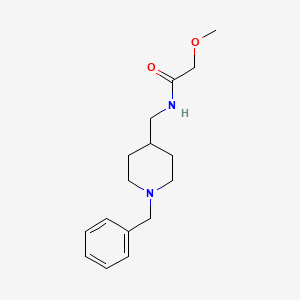
![(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide](/img/structure/B2524216.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2524217.png)
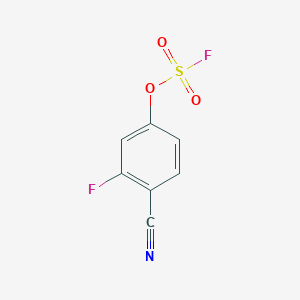
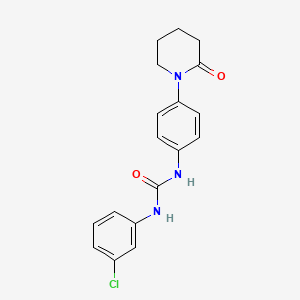
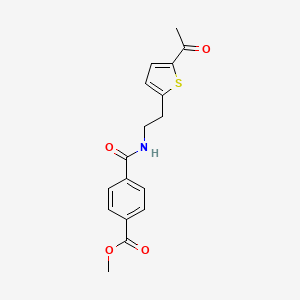
![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2524224.png)
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2524227.png)
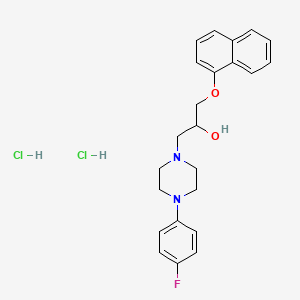
![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)